molecular formula C23H16ClN3O3S2 B2710739 N-(2-chlorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899754-62-2

N-(2-chlorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2710739
CAS RN: 899754-62-2
M. Wt: 481.97
InChI Key: JFOCZRUELZYISE-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H16ClN3O3S2 and its molecular weight is 481.97. The purity is usually 95%.
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Scientific Research Applications

Structural Insights

Studies on similar compounds have revealed insights into their crystal structures, showcasing the intricacies of their molecular conformations. The folded conformation around the methylene C atom of the thioacetamide bridge and the inclination angles between pyrimidine and benzene rings have been characterized, highlighting the stability provided by intramolecular hydrogen bonds (Subasri et al., 2016).

Antitumor and Antibacterial Agents

Compounds structurally related to N-(2-chlorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have been synthesized as potential inhibitors of thymidylate synthase (TS) and as antitumor and/or antibacterial agents. These studies explore their efficacy against various TSs from human and bacterial sources, revealing the potential for significant therapeutic applications (Gangjee et al., 1996).

High Refractive Index Materials

Research into thiophenyl-substituted benzidines, which share structural motifs with the compound , has led to the development of transparent polyimides with high refractive indices and small birefringences. These materials demonstrate excellent thermomechanical stabilities, making them suitable for advanced optical applications (Tapaswi et al., 2015).

Vibrational Spectroscopic Signatures

The vibrational spectroscopic signatures of similar molecules have been characterized, providing valuable insights into their stereo-electronic interactions and stability. Such studies leverage Raman and Fourier transform infrared spectroscopy alongside computational models to analyze the molecular geometry, intramolecular hydrogen bonds, and vibrational wavenumbers (Jenepha Mary et al., 2022).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O3S2/c24-16-8-2-3-9-17(16)25-19(28)13-32-23-26-20-15-7-1-4-10-18(15)30-21(20)22(29)27(23)12-14-6-5-11-31-14/h1-11H,12-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOCZRUELZYISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4Cl)CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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